3-Pyridinamine, 1-oxide
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Overview
Description
“3-Pyridinamine, 1-oxide” is a chemical compound with the formula C5H6N2O . It has a molecular weight of 110.1139 .
Molecular Structure Analysis
The molecular structure of 3-Pyridinamine, 1-oxide can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 3-Pyridinamine, 1-oxide were not found in the available resources, it’s worth noting that pyridinium salts have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Pyridinamine, 1-oxide include a molecular weight of 110.1139 . Further specific properties such as density, boiling point, etc., were not found in the available resources.Scientific Research Applications
Biochemical Intermediates and Polymer Building Blocks
- Pyridinamines, including 3-Pyridinamine, 1-oxide, serve as crucial intermediates in the chemical industry. They are widely utilized as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. Their biochemical significance is emphasized by their use in various biological substances and in the synthesis of hydroxylated pyridines, which are often challenging to produce chemically (Stankevičiūtė et al., 2016).
Environmental Remediation
- 3-Pyridinamine, 1-oxide plays a role in environmental applications, particularly in the degradation of hazardous compounds. Research shows its involvement in the catalytic degradation of pyridine, a toxic heterocyclic compound, from aqueous solutions, indicating its potential in water treatment and pollution control (Singh & Lo, 2017).
Inorganic Chemistry and Coordination Compounds
- This compound is significant in the synthesis of various inorganic complexes. For example, research demonstrates its ability to form stable complexes with metals like Fe(III), highlighting its utility in creating novel coordination compounds with specific geometries and properties (Bazargan et al., 2016).
Molecular Interaction and Complex Formation
- Studies on 3-Pyridinamine, 1-oxide reveal its ability to form hydrogen bonds and complex structures with other molecules. This property is essential in understanding molecular interactions and designing new materials with specific functionalities (Dega-Szafran et al., 1997).
Advanced Materials and Nonlinear Optics
- Research into materials like Methyl-3-nitro-4-pyridine-1-oxide, a derivative of 3-Pyridinamine, 1-oxide, shows promise in nonlinear optics. These materials have potential applications in optical technologies due to their unique molecular structure and charge transfer characteristics (Hierle et al., 1984).
Future Directions
While specific future directions for 3-Pyridinamine, 1-oxide were not found in the available resources, pyridinium salts have been noted for their importance in a variety of applications, including as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as in materials science and biological issues related to gene delivery .
Mechanism of Action
Mode of Action
The interaction of this compound with its potential targets and the resulting changes in cellular processes remain to be elucidated .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, and more research is needed in this area .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
properties
IUPAC Name |
1-oxidopyridin-1-ium-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-3-7(8)4-5/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBIGDAAQIUKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168012 |
Source
|
Record name | 3-Pyridinamine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinamine, 1-oxide | |
CAS RN |
1657-32-5 |
Source
|
Record name | NSC60496 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinamine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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